molecular formula C9H6ClN7 B8661426 6-Chloro-4-[1,2,4]triazol-1-yl-pyrido[3,2-d]pyrimidin-2-yl-amine CAS No. 917759-03-6

6-Chloro-4-[1,2,4]triazol-1-yl-pyrido[3,2-d]pyrimidin-2-yl-amine

Cat. No.: B8661426
CAS No.: 917759-03-6
M. Wt: 247.64 g/mol
InChI Key: GUBBOADSUZKZNR-UHFFFAOYSA-N
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Description

6-Chloro-4-[1,2,4]triazol-1-yl-pyrido[3,2-d]pyrimidin-2-yl-amine is a useful research compound. Its molecular formula is C9H6ClN7 and its molecular weight is 247.64 g/mol. The purity is usually 95%.
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Properties

CAS No.

917759-03-6

Molecular Formula

C9H6ClN7

Molecular Weight

247.64 g/mol

IUPAC Name

6-chloro-4-(1,2,4-triazol-1-yl)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C9H6ClN7/c10-6-2-1-5-7(15-6)8(16-9(11)14-5)17-4-12-3-13-17/h1-4H,(H2,11,14,16)

InChI Key

GUBBOADSUZKZNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=C(N=C2N3C=NC=N3)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1,2,4-triazole (1.4 g, 20 mmol) and phosphorus oxychloride (1.4 mL, 15 mmol) in dry acetonitrile (40 mL) was adder to a stirred suspension of 2-amino-6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one (1 g, 5 mmol) and DIEA (4.4 mL, 25 mmol) in dry acetonitrile (30 mL). The mixture was stirred at room temperature for 24 hours. 2 molar equivalents of 1,2,4-triazole (0.7 g, 10 mmol), 1.5 equivalent of phosphorus oxychloride (0.7 mL, 7.5 mmol) and 2.5 equivalents of DIEA (2.2 mL, 12.5 mmol) were added to the mixture. After stirring at room temperature for 48 hours, the same amount of the above reagents was added again. The reaction mixture was stirred for 7 full days and the yellow precipitate was filtered off, washed successively with acetonitrile, DCM and ether. The solid was dried under vacuum, providing the pure title compound as a yellow solid (667 mg, yield 53%) which was characterised as follows: MS (m/z) 248.8 [M+H]+.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Yield
53%

Synthesis routes and methods II

Procedure details

A solution of 1,2,4-triazole (1.4 g, 20 mmol) and phosphorus oxychloride (1.4 mL, 15 mmol) in dry acetonitrile (40 mL) was adder to a stirred suspension of 2-amino-6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one (1 g, 5 mmol) and N-N-di-isopropyl-ethyl-amine (DIEA; 4.4 ml, 25 mmol) in dry acetonitrile (30 ml). The mixture was stirred at room temperature for 24 hours. 2 molar equivalents of 1,2,4-triazole (0.7 g, 10 mmol), 1.5 equivalent of phosphorus oxychloride (0.7 ml, 7.5 mmol) and 2.5 equivalents of DIEA (2.2 ml, 12.5 mmol) were added to the mixture. After stirring at room temperature for 48 hours, the same amount of the above reagents was added again. The reaction mixture was stirred for 7 full days and the yellow precipitate was filtered off, washed successively with acetonitrile, DCM and ether. The solid was dried under vacuum, providing the pure title compound as a yellow solid (667 mg, yield 53%) which was characterised as follows: MS (m/z) 248.8 [M+H]+.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
N-N-di-isopropyl-ethyl-amine
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
DIEA
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Yield
53%

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